molecular formula C18H11ClN2O2 B5594485 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one CAS No. 63314-19-2

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Cat. No.: B5594485
CAS No.: 63314-19-2
M. Wt: 322.7 g/mol
InChI Key: RYTJBZYFBRQWDN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with furan-2-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone analogs.

    Substitution: Introduction of different substituents on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-phenylquinazolin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Uniqueness

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTJBZYFBRQWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352311
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63314-19-2
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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